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Compound of Interest

Compound Name: 2-Hydroxy-2-methylpropanal

Cat. No.: B1210290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Hydroxy-2-methylpropanal (CAS No: 20818-81-9), a versatile bifunctional molecule with

applications in synthetic organic chemistry and atmospheric chemistry. This document

summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, supported by detailed experimental protocols to facilitate the identification and

characterization of this compound.

Core Spectroscopic Data
The structural elucidation of 2-Hydroxy-2-methylpropanal, with the molecular formula

C₄H₈O₂, relies on a combination of spectroscopic techniques. The following sections present

the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy

While a publicly available experimental ¹H NMR spectrum for 2-Hydroxy-2-methylpropanal is
not readily found, the expected chemical shifts and multiplicities can be predicted based on the

analysis of similar structures, such as 2-methylpropanal.[1][2] The protons in 2-Hydroxy-2-
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methylpropanal are in three distinct chemical environments: the aldehyde proton, the hydroxyl

proton, and the methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule. The experimental data for 2-Hydroxy-2-methylpropanal in Chloroform-d (CDCl₃) is

available.[3]

Table 1: ¹³C NMR Spectroscopic Data for 2-Hydroxy-2-methylpropanal

Carbon Atom Chemical Shift (δ) in ppm

Carbonyl Carbon (C=O) ~205

Quaternary Carbon (C-OH) ~75

Methyl Carbons (-CH₃) ~22

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Hydroxy-2-methylpropanal is expected to show characteristic absorption

bands for the hydroxyl (O-H) and aldehyde (C=O and C-H) groups. While a specific

experimental spectrum for this compound is not widely published, the expected absorption

ranges can be inferred from data on related compounds and general spectroscopic principles.

[4][5][6][7]

Table 2: Characteristic IR Absorption Bands for 2-Hydroxy-2-methylpropanal
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Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

Hydroxyl (-OH) O-H stretch (broad) 3600 - 3200

Aldehyde (CHO) C=O stretch (strong) 1740 - 1720

Aldehyde (CHO) C-H stretch (aldehyde) 2850 - 2800 and 2750 - 2700

Alkyl (-CH₃) C-H stretch 2975 - 2870

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Hydroxy-2-methylpropanal, Gas Chromatography-Mass Spectrometry

(GC-MS) is a common analytical technique.[8][9] Predicted mass spectrometry data for various

adducts is also available.[10]

Table 3: Predicted Mass Spectrometry Data for 2-Hydroxy-2-methylpropanal Adducts

Adduct m/z

[M+H]⁺ 89.0597

[M+Na]⁺ 111.0416

[M-H]⁻ 87.0452

The fragmentation pattern in electron ionization (EI) mass spectrometry for aldehydes often

involves α-cleavage and McLafferty rearrangement. For 2-Hydroxy-2-methylpropanal,
characteristic fragments would be expected from the loss of functional groups or alkyl

fragments.

Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

NMR Spectroscopy Protocol
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A general protocol for obtaining NMR spectra of a small organic molecule like 2-Hydroxy-2-
methylpropanal is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). The chemical shifts are referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy Protocol
A typical procedure for obtaining an ATR-FTIR spectrum is:

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR

crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded

and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol
The following outlines a general GC-MS protocol for the analysis of a volatile compound like 2-
Hydroxy-2-methylpropanal:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

Gas Chromatography Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at a rate of

10-20 °C/min to a final temperature of 250-280 °C.

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

Mass Spectrometry Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: Identify the compound based on its retention time and the fragmentation

pattern in the mass spectrum, which can be compared to library databases.

Visualizing Spectroscopic Analysis Workflows
The logical flow of spectroscopic analysis for structural elucidation can be visualized as follows:
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Click to download full resolution via product page
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Caption: Workflow for the spectroscopic analysis and structural confirmation of 2-Hydroxy-2-
methylpropanal.

The relationship between the different spectroscopic techniques and the structural information

they provide is crucial for unambiguous compound identification.
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Caption: Interrelationship of spectroscopic techniques in the characterization of 2-Hydroxy-2-
methylpropanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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